molecular formula C7H13NO B2694165 (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2001814-15-7

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2694165
CAS No.: 2001814-15-7
M. Wt: 127.187
InChI Key: ZPRYQRLMWOROKJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound featuring a methanol group at the 1-position and a methyl substituent at the 4-position of the azabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₇H₁₃NO (inferred from structural analogs in and ), with a molecular weight of approximately 127.18 g/mol. Its rigid bicyclic framework may influence conformational stability and binding affinity in biological systems .

Properties

IUPAC Name

(4-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYQRLMWOROKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the formation of the bicyclic structure followed by functionalization. One common method involves the use of photochemistry to achieve [2+2] cycloaddition, which forms the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol 4-Me, 1-CH₂OH C₇H₁₃NO 127.18 Not explicitly provided Rigid bicyclic core; methyl enhances lipophilicity .
(4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol 4-CF₃, 1-CH₂OH C₇H₁₀F₃NO 181.16 N/A Trifluoromethyl group increases electronegativity and metabolic stability .
2-Azabicyclo[2.1.1]hexan-1-ylmethanol Hydrochloride No methyl, HCl salt C₆H₁₁NO·HCl 149.62 2099148-27-1 Hydrochloride salt improves aqueous solubility for pharmaceutical use .
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol 4-CH₂OCH₃, 1-CH₂OH C₈H₁₅NO₂ 157.21 N/A Methoxymethyl enhances polarity and hydrogen-bonding capacity .
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Different bicyclo system [3.1.0] C₆H₁₁NO 113.16 1092506-35-8 Altered ring size and strain; impacts receptor binding .

Structural and Electronic Differences

  • Ring System Variations: Compounds like (1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-ylmethanol () exhibit distinct ring strain and spatial geometry due to their [3.1.0] bicyclo system, altering their interaction with biological targets compared to the [2.1.1] system .
  • Oxygen vs. Nitrogen: The oxabicyclo analog (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol () replaces nitrogen with oxygen, reducing hydrogen-bonding capability and basicity, which may limit its utility in enzyme inhibition .

Biological Activity

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound characterized by a unique structure that incorporates a nitrogen atom within a bicyclo[2.1.1]hexane framework along with a hydroxyl group. This structural configuration suggests potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The compound's IUPAC name is this compound, with the following chemical identifiers:

PropertyValue
InChI 1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3
Molecular Formula C₇H₁₃NO
Molecular Weight 113.19 g/mol
Purity ≥95%

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, particularly due to its nitrogen atom which can form hydrogen bonds and coordinate with metal ions. This interaction can influence several biochemical pathways, potentially affecting enzyme activity and receptor binding.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds structurally similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The minimal inhibitory concentrations (MICs) for these compounds range from <0.03125 to 0.25 μg/mL against resistant strains like Staphylococcus aureus.

Neuropharmacological Effects

The bicyclic structure of this compound suggests potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Its ability to interact with nicotinic acetylcholine receptors has been explored, indicating possible applications in treating cognitive disorders or neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Oxidation Studies : A study compared the reactivity of similar bicyclic compounds under oxidative conditions, highlighting how structural variations influence their biological efficacy . For example, the compound 1-methyl-2-azaadamantane N-oxyl exhibited higher reactivity than traditional oxidants like TEMPO when used in aerobic oxidation reactions.
  • Synthesis and Biological Evaluation : Research focusing on the synthesis of related azabicyclic compounds revealed their potential as dual inhibitors of bacterial topoisomerases . These findings underscore the importance of structural modifications in enhancing biological activity.

Summary of Research Findings

Study FocusKey Findings
Antimicrobial PropertiesExhibits broad-spectrum activity against resistant bacteria
Neuropharmacological PotentialInteraction with nicotinic receptors suggests cognitive benefits
Oxidation ReactivityHigher reactivity in oxidative conditions compared to TEMPO

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